![molecular formula C16H13FN2O2S B251451 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B251451.png)
3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for neurological disorders.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells, which is a promising effect for its potential as an anti-cancer agent. It has also been found to reduce inflammation and alleviate pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other therapies. Another direction is to study its effects on neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
In conclusion, 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a promising compound that has shown potential in various scientific research applications. While its mechanism of action is not fully understood, its ability to induce apoptosis in cancer cells and reduce inflammation and pain make it a promising agent for further study. Future research directions include investigating its potential as an anti-cancer and neurological disorder treatment, as well as optimizing its use in various applications.
Synthesemethoden
The synthesis of 3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-6-fluorobenzothiazole with ethyl chloroformate and 3-aminobenzamide in the presence of triethylamine. The product is then purified using column chromatography to obtain the final compound.
Eigenschaften
Molekularformel |
C16H13FN2O2S |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
AXIRSZUWYJEQOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.